molecular formula C6H7BO5 B1454289 (3-(Methoxycarbonyl)furan-2-yl)boronic acid CAS No. 868286-61-7

(3-(Methoxycarbonyl)furan-2-yl)boronic acid

Cat. No. B1454289
CAS RN: 868286-61-7
M. Wt: 169.93 g/mol
InChI Key: HJVVEQXVFDXEDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pinacol boronic esters, which are closely related to MCFB, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic approach has been reported . This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular formula of MCFB is C6H7BO5 . The InChI code is 1S/C6H7BO5/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3,9-10H,1H3 . The molecular weight is 169.93 .


Chemical Reactions Analysis

MCFB can participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .


Physical And Chemical Properties Analysis

MCFB is a solid compound that should be stored in a freezer .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

One of the most prominent applications of boronic acids, including (3-(Methoxycarbonyl)furan-2-yl)boronic acid, is in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis and pharmaceuticals .

Protodeboronation Studies

The compound has been used in protodeboronation studies, which is a process that removes the boron moiety from boronic esters. This is particularly useful in the synthesis of complex molecules where the boron group is no longer needed after certain reactions .

Drug Design and Delivery

Boronic acids and their esters are considered for the design of new drugs and drug delivery devices. They serve as boron-carriers suitable for neutron capture therapy, a type of cancer treatment .

Molecular Recognition and Biosensing

Derivatives of (3-(Methoxycarbonyl)furan-2-yl)boronic acid have been evaluated for their ability to bind to diols. This property suggests their utility in biosensing and molecular recognition applications, particularly in identifying carbohydrates and sugars.

Enzyme Inhibitors

The compound’s derivatives are explored as potential enzyme inhibitors. By interacting with specific enzymes, they can regulate biological pathways, which is crucial for treating various diseases .

Fabrication of Amperometric Biosensors

Furan-3-boronic acid, a related compound, has been used in the fabrication of amperometric biosensors. These devices are capable of detecting biological molecules and have applications in medical diagnostics .

Development of Controlled Drug Delivery Polymers

Boronic acid compounds, including (3-(Methoxycarbonyl)furan-2-yl)boronic acid, are used in the development of controlled drug delivery polymers. These polymers can release drugs at controlled rates and are beneficial in chronic treatments .

Saccharide Sensors

Due to their affinity for diols, these compounds are also used in the development of saccharide sensors. These sensors can detect sugars in various environments, which is valuable in food industry and health monitoring .

Safety and Hazards

MCFB can be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

Future Directions

The potential applications of MCFB in various fields such as chemical synthesis, catalysis, and pharmaceuticals suggest that it will continue to be a subject of research. In particular, the development of more efficient and versatile methods for its use in organic synthesis, such as the protodeboronation approach mentioned earlier , could be a fruitful area for future investigation.

properties

IUPAC Name

(3-methoxycarbonylfuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO5/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVVEQXVFDXEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CO1)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675110
Record name [3-(Methoxycarbonyl)furan-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Methoxycarbonyl)furan-2-yl)boronic acid

CAS RN

868286-61-7
Record name [3-(Methoxycarbonyl)furan-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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